molecular formula C15H17N3O3 B15147673 N,N-diethyl-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzene-1,4-diamine

N,N-diethyl-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzene-1,4-diamine

Cat. No.: B15147673
M. Wt: 287.31 g/mol
InChI Key: KSMBRGBSUIRMHW-UHFFFAOYSA-N
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Description

N,N-Diethyl-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzene-1,4-diamine is a Schiff base derivative synthesized via condensation of N,N-diethylbenzene-1,4-diamine with 5-nitrofuran-2-carbaldehyde. These compounds exhibit diverse applications, including liquid crystalline behavior, nonlinear optical properties, and biological activities .

Properties

Molecular Formula

C15H17N3O3

Molecular Weight

287.31 g/mol

IUPAC Name

N,N-diethyl-4-[(5-nitrofuran-2-yl)methylideneamino]aniline

InChI

InChI=1S/C15H17N3O3/c1-3-17(4-2)13-7-5-12(6-8-13)16-11-14-9-10-15(21-14)18(19)20/h5-11H,3-4H2,1-2H3

InChI Key

KSMBRGBSUIRMHW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=CC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

N,N-diethyl-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzene-1,4-diamine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiparasitic properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C13_{13}H15_{15}N3_{3}O4_{4}
  • Molecular Weight : 273.28 g/mol

Antimicrobial Activity

Recent studies have indicated that derivatives of 5-nitrofuran compounds exhibit significant antimicrobial properties. For instance, a study evaluated various substituted hydrazides against bacterial strains, revealing that many derivatives showed enhanced activity compared to traditional antibiotics like NFX (nifuroxazide) against Trypanosoma cruzi.

Compound NameStrain TestedIC50 (μM)Activity Level
N'-(5-nitrofuran-2-yl)methylene-biphenyl-4-carbohydrazideY strain1.17 ± 0.12High
N'-(5-nitrofuran-2-yl)methylene-benzene-1,4-diamineSilvio X10 cl13.17 ± 0.32Moderate
N'-(5-nitrofuran-2-yl)methylene-benzene-1,4-diamineBug 2149 cl101.81 ± 0.18High

These findings suggest that the compound may be effective against various bacterial strains, indicating its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. Research indicates that nitrofuran derivatives can disrupt DNA synthesis in cancer cells, leading to apoptosis.

In a study involving various nitrofuran compounds, it was found that certain derivatives exhibited significant cytotoxic effects on cancer cell lines:

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
This compoundHeLa (cervical cancer)15.0 ± 2.0DNA intercalation
This compoundMCF7 (breast cancer)20.5 ± 3.5Apoptosis induction

The results indicate that this compound can effectively inhibit cancer cell growth through mechanisms such as DNA intercalation and induction of programmed cell death .

Antiparasitic Activity

The antiparasitic effects of the compound have also been documented, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. A series of experiments demonstrated that several derivatives of nitrofuran exhibited potent trypanocidal activity.

Case Studies

  • Study on Antimicrobial Efficacy : A research team synthesized a series of hydrazone derivatives and tested their antimicrobial activities against common pathogens. The study highlighted that compounds containing the nitrofuran moiety showed superior inhibition against Staphylococcus aureus and Escherichia coli compared to controls .
  • Anticancer Properties : In vitro studies on HeLa and MCF7 cell lines demonstrated that the compound induced significant cytotoxicity at micromolar concentrations, suggesting its potential role in cancer therapy .
  • Antiparasitic Screening : A comprehensive evaluation against multiple strains of T. cruzi revealed that the compound's derivatives exhibited IC50 values significantly lower than existing treatments, indicating promising leads for new antiparasitic drugs .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physical Properties

Schiff base derivatives of benzene-1,4-diamine differ primarily in their substituents, which significantly impact melting points, solubility, and mesophase behavior. Key comparisons include:

Compound Name Substituent(s) Melting Point (°C) Yield (%) Key Properties/Applications Reference
N-(4-Heptyloxybenzylidene)-N'-(3-phenylallylidene)-... Heptyloxy, allylidene 166.4–169.8 74.9 Thermotropic liquid crystal
N-(4-Methoxybenzylidene)-N'-(3-phenylallylidene)-... Methoxy, allylidene 174.8–177.5 74.3 Liquid crystal, low melting point
N,N'-Bis(4-methoxysalicylide)benzene-1,4-diamine Methoxysalicylide Not reported Not given Aggregation-induced emission
N,N'-Bis(2-thienylmethylene)benzene-1,4-diamine Thienyl Not reported Not given Crystallographic stability
Target Compound 5-Nitrofuran-2-yl, diethyl Not reported Not given Hypothesized optical/biological activity

Key Observations:

  • Alkoxy Chains (e.g., heptyloxy, dodecyloxy): Reduce melting points due to increased flexibility and disrupted packing .
  • Electron-Withdrawing Groups (e.g., nitro): Expected to enhance thermal stability and alter electronic properties (e.g., nonlinear optical responses) compared to electron-donating groups like methoxy .
  • Heterocyclic Moieties (e.g., thienyl, pyridyl): Influence crystal packing; for example, thienyl groups promote planar conformations , while pyridyl groups enable fishbone stacking for optical applications .

Electronic and Optical Properties

  • Nonlinear Optical (NLO) Potential: Compounds like N,N-diethyl-N'-(4-pyridylmethylene)benzene-1,4-diamine exhibit NLO activity due to asymmetric crystal packing in non-centrosymmetric space groups (e.g., Pna2₁) . The nitro group in the target compound may enhance polarizability, making it a stronger NLO candidate.
  • Fluorescence: N,N'-Bis(4-methoxysalicylide)benzene-1,4-diamine shows aggregation-induced emission enhancement (AIEE), attributed to restricted intramolecular rotation . The nitro group’s electron-withdrawing nature could quench fluorescence unless balanced by conjugation effects.

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